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molecular formula C18H16BF3N2O7S B8436537 Methyl 2-(2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)-5-(2,2,2-trifluoroacetamido)phenyl)acetate

Methyl 2-(2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)-5-(2,2,2-trifluoroacetamido)phenyl)acetate

Cat. No. B8436537
M. Wt: 472.2 g/mol
InChI Key: YBFBOUFUVDLHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461134B2

Procedure details

To a stirred solution of 6-amino-3H-benzo[c][1,2]oxaborol-1-ol (3.5 g, 0.024 mol, 0.9 eq) and NMM (7.9 g, 0.079 mol, 3 eq) in acetonitrile (50 mL) was added a solution of methyl 2-(2-(chlorosulfonyl)-5-(2,2,2-trifluoroacetamido) phenyl)acetate (9.4 g, 0.026 mol) in anhydrous acetonitrile (50 mL) at 0-5° C. Then the mixture was stirred at r.t overnight, the mixture was concentrated and dissolved in DCM and then washed with brine, dried and concentrated, purified by column chromatography (PE:EA 10:1˜1.5:1) to give the title compound (7.4 g, yield 60%). 1H NMR DMSO-d6 400 MHz δ11.54 (s, 1H), 10.36 (s, 1H), 9.21 (s, 1H), 7.87-7.10 (m, 6H), 4.87 (s, 2H), 4.08 (s, 2H), 3.58 (s, 3H). ESI-MS m/z 495 (M+Na+, positive); HPLC purity: 98.23% (220 nm), 99.55% (254 nm).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
methyl 2-(2-(chlorosulfonyl)-5-(2,2,2-trifluoroacetamido) phenyl)acetate
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:9][O:8][B:7]([OH:10])[C:6]=2[CH:11]=1.CN1CCOCC1.Cl[S:20]([C:23]1[CH:28]=[CH:27][C:26]([NH:29][C:30](=[O:35])[C:31]([F:34])([F:33])[F:32])=[CH:25][C:24]=1[CH2:36][C:37]([O:39][CH3:40])=[O:38])(=[O:22])=[O:21]>C(#N)C>[OH:10][B:7]1[C:6]2[CH:11]=[C:2]([NH:1][S:20]([C:23]3[CH:28]=[CH:27][C:26]([NH:29][C:30](=[O:35])[C:31]([F:32])([F:33])[F:34])=[CH:25][C:24]=3[CH2:36][C:37]([O:39][CH3:40])=[O:38])(=[O:21])=[O:22])[CH:3]=[CH:4][C:5]=2[CH2:9][O:8]1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC=1C=CC2=C(B(OC2)O)C1
Name
Quantity
7.9 g
Type
reactant
Smiles
CN1CCOCC1
Name
methyl 2-(2-(chlorosulfonyl)-5-(2,2,2-trifluoroacetamido) phenyl)acetate
Quantity
9.4 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C=C(C=C1)NC(C(F)(F)F)=O)CC(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred at r.t overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (PE:EA 10:1˜1.5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OB1OCC2=C1C=C(C=C2)NS(=O)(=O)C2=C(C=C(C=C2)NC(C(F)(F)F)=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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